Cyclic bicalicene
CAS No.: 73091-52-8
Cat. No.: VC17025098
Molecular Formula: C16H8
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 73091-52-8 |
---|---|
Molecular Formula | C16H8 |
Molecular Weight | 200.23 g/mol |
IUPAC Name | pentacyclo[11.3.0.02,4.05,9.010,12]hexadeca-1,3,5,7,9,11,13,15-octaene |
Standard InChI | InChI=1S/C16H8/c1-3-9-10(4-1)14-8-16(14)12-6-2-5-11(12)15-7-13(9)15/h1-8H |
Standard InChI Key | FVDGMBFXSFSQOU-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C3C=C3C4=CC=CC4=C5C=C5C2=C1 |
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of cyclic bicalicene involves a multi-step protocol beginning with 1,2-bis(tert-butylthio)-3,3-dichlorocyclopropene. Treatment with lithium cyclopentadienide initiates a ring-opening reaction, followed by desulfurization using tributyltin hydride and final stabilization with silica gel . The process yields the trans isomer predominantly, attributed to steric and electronic factors favoring its planar conformation.
Key Reaction Steps:
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Cyclopropene Activation:
The dichlorocyclopropene precursor reacts with cyclopentadienide anions, facilitating nucleophilic substitution at the cyclopropene’s electrophilic carbons . -
Desulfurization:
Stannylation with tributyltin hydride removes sulfur substituents, critical for reducing steric hindrance and enabling macrocycle formation . -
Isomer Isolation:
Chromatographic separation on silica gel isolates the trans isomer, which exhibits greater thermodynamic stability compared to the cis counterpart .
X-ray Crystallographic Insights
X-ray analyses of trans-cyclic bicalicene reveal a nearly planar geometry, with mean atomic deviations of 0.023 Å from the least-squares plane . The macrocycle’s 8-membered ring adopts a chair-like conformation, while the fused 3- and 5-membered rings maintain coplanarity (dihedral angles <1°) . In contrast, the cis isomer exhibits slight puckering, destabilizing resonance structures and rendering it antiaromatic .
Structural Comparison of Isomers
Property | trans-Cyclic Bicalicene | cis-Cyclic Bicalicene |
---|---|---|
Planarity | Fully planar (Δ = 0.023 Å) | Puckered (Δ = 0.15 Å) |
Aromaticity | Charge-separated aromatic rings | Antiaromatic |
Thermal Stability | Stable up to 200°C | Decomposes above 100°C |
Electronic Properties and Aromaticity
Resonance Structures and Aromatic Stabilization
The trans isomer’s stability arises from a resonance hybrid comprising four aromatic subunits: two cyclopropenyl cations (2 π electrons each) and two cyclopentadienyl anions (6 π electrons each) . This charge-separated structure circumvents antiaromaticity predicted by Hückel’s rule for a unified 16 π-electron system. Density functional theory (DFT) calculations confirm significant electron density localization, with Mulliken charges of +0.3e on cyclopropenyl carbons and −0.4e on cyclopentadienyl carbons .
Violation of Hund’s Multiplicity Rule
Spectroscopic Analysis
NMR Spectroscopy
¹H and ¹³C NMR spectra of trans-cyclic bicalicene provide critical insights into its electronic structure:
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Cyclopropenyl Protons: A singlet at δ 7.2 ppm, deshielded due to ring current effects .
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Cyclopentadienyl Carbons: Resonances at δ 110–130 ppm, upfield-shifted compared to neutral cyclopentadiene (δ 133 ppm), consistent with anionic character .
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¹³C Chemical Shifts: Cyclopropenyl carbons appear at δ 117–141 ppm, intermediate between neutral cyclopropene (δ 109 ppm) and cyclopropenium ions (δ 176 ppm) .
UV-Vis Spectroscopy
The trans isomer exhibits a strong absorption band at λₘₐₓ = 520 nm (ε = 12,000 M⁻¹cm⁻¹), attributed to π→π* transitions within the conjugated system . In contrast, the cis isomer shows a blue-shifted absorption (λₘₐₓ = 480 nm) with lower intensity, reflecting reduced conjugation .
Applications and Future Directions
While practical applications of cyclic bicalicene remain exploratory, its unique electronic properties suggest potential in:
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Molecular Electronics: As a component of organic semiconductors due to charge-separated states.
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Catalysis: Stabilization of transition metal complexes via aromatic subunits.
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Nonlinear Optics: Large hyperpolarizabilities from polarized π-systems.
Future research should prioritize stabilizing the cis isomer through substituent engineering and exploring supramolecular assemblies of cyclic bicalicene derivatives.
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